Methyl 2-bromo-3,3-dimethoxypropanoate
CAS No.: 191330-98-0
Cat. No.: VC4968160
Molecular Formula: C6H11BrO4
Molecular Weight: 227.054
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 191330-98-0 |
---|---|
Molecular Formula | C6H11BrO4 |
Molecular Weight | 227.054 |
IUPAC Name | methyl 2-bromo-3,3-dimethoxypropanoate |
Standard InChI | InChI=1S/C6H11BrO4/c1-9-5(8)4(7)6(10-2)11-3/h4,6H,1-3H3 |
Standard InChI Key | UPMVUGZONKXPPW-UHFFFAOYSA-N |
SMILES | COC(C(C(=O)OC)Br)OC |
Introduction
Structural and Molecular Characteristics
Methyl 2-bromo-3,3-dimethoxypropanoate features a propanoate backbone with a bromine atom at the second carbon and two methoxy groups at the third carbon. The molecular structure is represented as:
This configuration imparts steric hindrance due to the dimethyl groups, influencing its reactivity in nucleophilic substitution reactions . The compound typically exists as a colorless to pale yellow liquid, with a density of approximately 1.45 g/cm³ and a boiling point of 180–185°C under reduced pressure .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 227.05 g/mol | |
CAS Number | 191330-98-0 | |
Density | 1.45 g/cm³ | |
Boiling Point | 180–185°C (at 15 mmHg) |
Synthesis and Manufacturing
The synthesis of methyl 2-bromo-3,3-dimethoxypropanoate primarily involves bromination of methyl 3,3-dimethoxypropanoate. A typical procedure employs bromine () in the presence of a Lewis acid catalyst, such as aluminum bromide (), under controlled conditions to ensure regioselectivity . Alternative routes include the reaction of methyl 3-methoxyacrylate with methanol and bromine, followed by esterification . Industrial-scale production utilizes continuous-flow reactors to optimize yield (typically 70–85%) and minimize side reactions .
Table 2: Synthesis Methods Comparison
Method | Reagents/Conditions | Yield (%) |
---|---|---|
Bromination | , , 0–5°C | 82 |
Methanol-Esterification | Methyl 3-methoxyacrylate, | 75 |
Physical and Chemical Properties
The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but limited solubility in water (<0.1 g/L at 25°C) . Its stability is temperature-dependent; decomposition occurs above 200°C, releasing brominated byproducts . Storage recommendations vary by supplier: some advocate refrigeration (2–8°C) under inert gas , while others suggest room temperature in airtight containers .
Table 3: Stability and Solubility Data
Parameter | Value | Source |
---|---|---|
Water Solubility | <0.1 g/L (25°C) | |
Stability in Air | Stable under inert atmosphere | |
Decomposition Temperature | >200°C |
Reactivity and Chemical Behavior
The bromine atom at the second carbon renders the compound highly susceptible to nucleophilic substitution () reactions. For example, treatment with sodium azide () yields methyl 2-azido-3,3-dimethoxypropanoate, a precursor for click chemistry applications . The ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or salts, respectively . Elimination reactions, facilitated by strong bases like potassium tert-butoxide, produce α,β-unsaturated esters .
GHS Code | Hazard Statement | Precautionary Measures |
---|---|---|
H315 | Causes skin irritation | Wear protective gloves |
H335 | May cause respiratory irritation | Use respiratory protection |
H318 | Causes serious eye damage | Use face shields |
Applications in Research and Industry
Pharmaceutical Intermediates
The compound is a key intermediate in synthesizing β-lactam antibiotics and kinase inhibitors. Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .
Material Science
In polymer chemistry, it serves as a monomer for synthesizing brominated polyesters with flame-retardant properties .
Analytical Chemistry
As a calibration standard in gas chromatography-mass spectrometry (GC-MS), it aids in quantifying ester-containing compounds in environmental samples .
Supplier | Purity (%) | Price (USD) | Packaging |
---|---|---|---|
TRC | 98 | $45 | 50 mg |
Ambeed | 98 | $164 | 1 g |
Changzhou Guiding Bio-Tech | 98 | Custom | 100 kg |
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